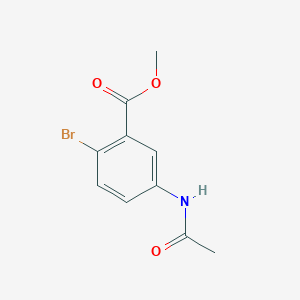

Methyl 5-acetamido-2-bromobenzoate

カタログ番号:

B2811003

CAS番号:

521069-39-6

分子量:

272.098

InChIキー:

WZEICCRWPIHKCK-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

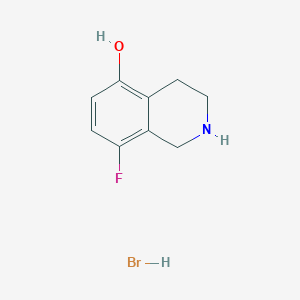

“Methyl 5-acetamido-2-bromobenzoate” is a chemical compound with the linear formula CH3CONHC6H3(Br)CO2CH3 . It has a molecular weight of 272.10 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula CH3CONHC6H3(Br)CO2CH3 . This indicates that the compound contains a bromine atom (Br) attached to a benzene ring, which is further connected to an acetamido group (CONHCH3) and a methyl ester group (CO2CH3).Physical and Chemical Properties Analysis

“this compound” has a melting point of 134-137 °C . It has a molecular weight of 272.10 .科学的研究の応用

Stereoselective Synthesis Applications

- Methyl 5-acetamido-2-bromobenzoate is used in the stereoselective synthesis of complex molecules, such as 5′-S-(5-Acetamido-3,5-dideoxy-D-glycero-α-and-β-D-Galacto-2-nonulopyranosylonic Acid)-5′-thio Cytidixe, demonstrating its utility in the preparation of nucleoside analogs and carbohydrate derivatives (Kanie, Nakamura, Kiso, & Hasegawa, 1987).

Characterization of Methyl Glycosides

- It is also instrumental in the characterization of methyl glycosides, including amino and acetamido sugars, by methanolysis followed by per-p-bromobenzoylation or pernaphthoylation, showcasing its importance in analytical chemistry for sugars identification (Golik, Liu, Dinovi, Furukawa, & Nakanishi, 1983).

Synthesis of Glycosyl Donor Derivatives

- The compound plays a crucial role in the synthesis of glycosyl donor derivatives, such as α-N-Acetyl-D-neuraminyl-(2-6)-D-galactose, highlighting its utility in the synthesis of sialylated oligosaccharides, which are significant in biological and medicinal chemistry (Pozsgay, Jennings, & Kasper, 1987).

Novel Synthesis Approaches

- Innovative approaches in synthesis are demonstrated through the use of this compound, including its transformation into various biologically active compounds, thus underscoring its versatility in organic synthesis and drug development (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).

Antibacterial Agent Development

- The compound's derivatives have been explored for their potential as novel antibacterial agents, indicating its importance in the development of new therapeutics (Reck, Zhou, Girardot, Kern, Eyermann, Hales, Ramsay, & Gravestock, 2005).

Safety and Hazards

特性

IUPAC Name |

methyl 5-acetamido-2-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-6(13)12-7-3-4-9(11)8(5-7)10(14)15-2/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEICCRWPIHKCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Methyl 5-amino-2-bromobenzoate (Reference Compound No. 1-(1), 21.0 g, 91.2 mmol) and triethylamine (19.0 mL, 137 mmol) were dissolved in anhydrous dichloromethane (450 mL), acetyl chloride (13.0 mL, 182 mmol) was added dropwise over 30 minutes under ice cooling, and then the mixture was stirred at 0° C. for 2 hours. The reaction mixture was washed with water (200 mL, twice), saturated aqueous sodium hydrogen carbonate solution (200 mL, twice), and saturated brine (200 mL) successively, dried over anhydrous magnesium sulfate, and then the solvent was removed under reduced pressure. The obtained residue was filtered with hexane-ethyl acetate (20:1) to give the titled reference compound (24.2 g) as a pale yellow solid. (Yield 98%)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-benzyl-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2810922.png)

![[2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2810925.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2810928.png)

![1-Azaspiro[5.5]undec-3-ene hydrochloride](/img/structure/B2810933.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2810934.png)

![N-[[1-(Dimethylcarbamoyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2810935.png)

![N-(3-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2810942.png)

![Ethyl 2-(3,4-dimethoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2810943.png)